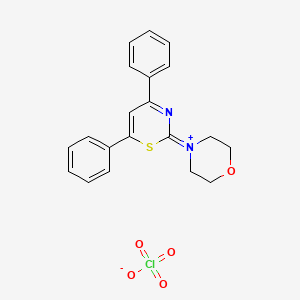
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate is a chemical compound known for its unique structure and properties It belongs to the class of thiazine derivatives and is characterized by the presence of a morpholinium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate typically involves the reaction of 4,6-diphenyl-2H-1,3-thiazine with morpholine in the presence of perchloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.
Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazine derivatives with reduced functional groups.
Substitution: Formation of substituted thiazine derivatives.
科学的研究の応用
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)piperidinium perchlorate
- 4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)pyrrolidinium perchlorate
Uniqueness
4-(4,6-Diphenyl-2H-1,3-thiazin-2-ylidene)morpholin-4-ium perchlorate is unique due to its morpholinium ion, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
88626-11-3 |
|---|---|
分子式 |
C20H19ClN2O5S |
分子量 |
434.9 g/mol |
IUPAC名 |
4-(4,6-diphenyl-1,3-thiazin-2-ylidene)morpholin-4-ium;perchlorate |
InChI |
InChI=1S/C20H19N2OS.ClHO4/c1-3-7-16(8-4-1)18-15-19(17-9-5-2-6-10-17)24-20(21-18)22-11-13-23-14-12-22;2-1(3,4)5/h1-10,15H,11-14H2;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
ZXZOMYSMGXYTTE-UHFFFAOYSA-M |
正規SMILES |
C1COCC[N+]1=C2N=C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


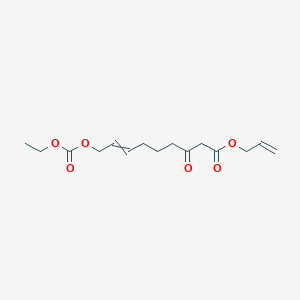
![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)

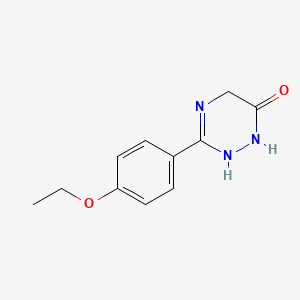


![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)


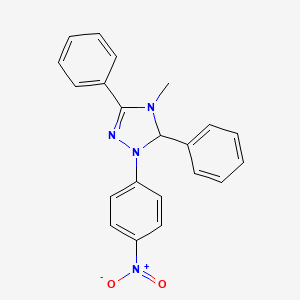
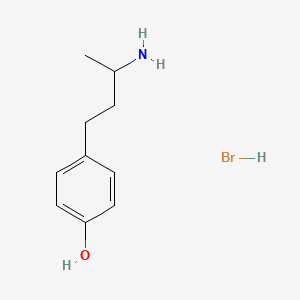
![(3aR,8bR)-3-Methyl-1-phenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14389704.png)

![N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14389708.png)
